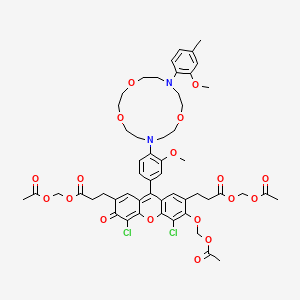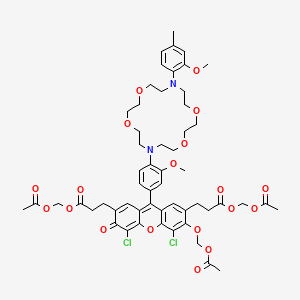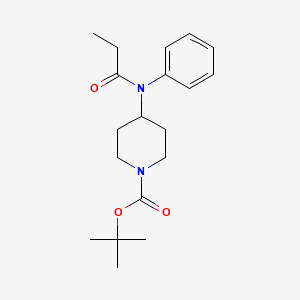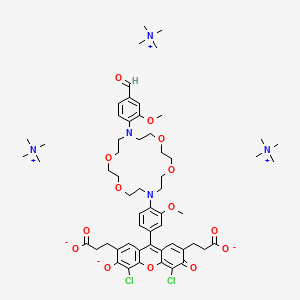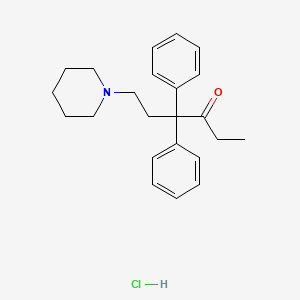
Norpipanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norpipanone (hydrochloride) is an opioid analgesic compound related to methadone. It was developed in Germany and distributed in countries like Hungary and Argentina. Initially, it was not under international control, but due to observed cases of addiction, it was reviewed and subsequently became a controlled substance . The compound is known for its potent analgesic properties and is structurally similar to other opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norpipanone involves the reaction of 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone with hydrochloric acid to form the hydrochloride salt. The reaction typically requires controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of Norpipanone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the product. The use of advanced purification techniques is common to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Norpipanone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Norpipanone into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Norpipanone (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of opioids.
Biology: Studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Investigated for its potential therapeutic uses and its pharmacokinetic properties.
Industry: Utilized in the development of new analgesic drugs and in forensic toxicology for the detection of opioid abuse
Mechanism of Action
Norpipanone (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound primarily targets the mu-opioid receptors, which are responsible for its analgesic effects. The pathways involved include the modulation of pain signals and the activation of endogenous pain control mechanisms .
Comparison with Similar Compounds
Methadone: Similar in structure and function, used as an analgesic and in opioid replacement therapy.
Dipipanone: Another opioid analgesic with similar properties.
Normethadone: Related in structure and used for similar therapeutic purposes.
Uniqueness: Norpipanone (hydrochloride) is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its potency and duration of action make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
6033-41-6 |
|---|---|
Molecular Formula |
C23H30ClNO |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C23H29NO.ClH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H |
InChI Key |
BYFNKPUNAMNENO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


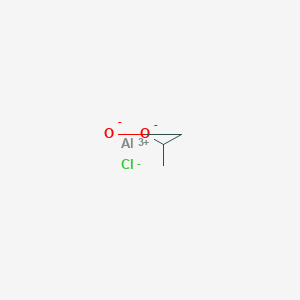

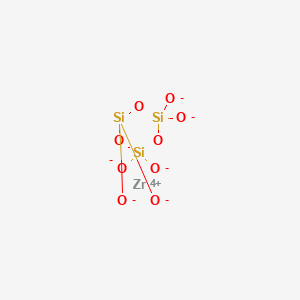
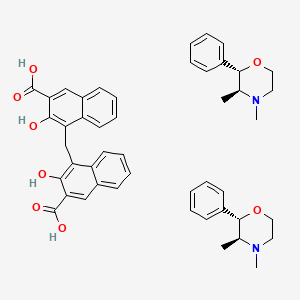


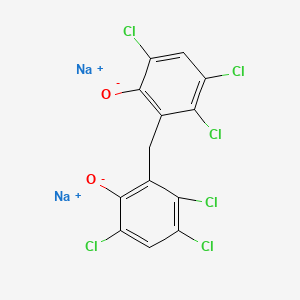

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)

